5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole is a chemical compound known for its unique structure and reactivity. This compound features a benzo[C]isoxazole core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached. It is widely used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole typically involves the reaction of benzo[C]isoxazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under specific conditions to ensure high yield and purity. For example, the reaction may be conducted in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolan group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, dichloromethane, or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole involves its ability to form stable complexes with various substrates. The dioxaborolan group acts as a Lewis acid, facilitating reactions with nucleophiles. This property makes it a valuable reagent in coupling reactions and other transformations .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound used in similar reactions.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another boronic ester with comparable reactivity.
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: Used in similar synthetic applications.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole is unique due to its benzo[C]isoxazole core, which imparts distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C13H16BNO3 |
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Molecular Weight |
245.08 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-16-15-11/h5-8H,1-4H3 |
InChI Key |
DVNVDTDATWAVRU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CON=C3C=C2 |
Origin of Product |
United States |
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